Glyzinc

Vue d'ensemble

Description

Le glycérolate de zinc est un composé cristallin formé par la réaction de l’oxyde de zinc avec le glycérol. Il est connu pour sa biocompatibilité et a été étudié pour diverses applications, notamment dans les domaines de la médecine et de la science des matériaux. Le composé se caractérise par sa structure unique, qui lui permet d’interagir efficacement avec les systèmes biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le glycérolate de zinc peut être synthétisé en chauffant l’oxyde de zinc avec un excès de glycérol. La réaction se produit généralement à des températures comprises entre 110 °C et 240 °C. Par exemple, une méthode consiste à chauffer de la poudre d’oxyde de zinc dans du glycérol à un rapport molaire de 1 : 7 pendant 24 heures à 130 °C . Une autre méthode consiste à chauffer de l’oxyde de zinc et un excès de glycérol à 240 °C .

Méthodes de production industrielle : La production industrielle de glycérolate de zinc implique souvent des méthodes similaires, mais à plus grande échelle. Le processus peut inclure des étapes supplémentaires telles que la purification et la caractérisation à l’aide de techniques telles que la spectroscopie infrarouge à transformée de Fourier, l’analyse thermogravimétrique et la microscopie électronique à balayage .

Analyse Des Réactions Chimiques

Chelation with Glycine

Glyzinc can form glycine chelates (Zn−Gly) via solid-phase reactions, enhancing thermal stability in polymers like PVC .

Reaction Mechanism :

-

Deprotonation of glycine’s secondary hydroxyl group (O~sec~H) by Zn²⁺.

-

Coordination via carboxylate (−COO⁻) and amino (−NH₂) groups, forming a five-membered ring.

Table 2: Orthogonal Analysis of Zn−Gly Chelation

| Factor | Optimal Level | Chelation Rate (%) |

|---|---|---|

| pH | 6.0 | 75.80 |

| Glycine Concentration | 4% | |

| Zn:Gly Ratio | 1:2 | |

| Reaction Time | 120 min |

FTIR Confirmation :

-

COO⁻ Stretch Shift : From 1599 cm⁻¹ (free glycine) to 1560 cm⁻¹ (chelated).

-

NH₂ Bend : Disappearance at 2000 cm⁻¹ confirms coordination .

Thermal Stabilization in Polymers

Zn−Gly chelates delay thermal degradation in PVC by replacing labile chloride ions:

| Additive | Reaction Constant (k, s⁻¹) | Thermal Stability Time (min) |

|---|---|---|

| Pure PVC | 0.052 | 12.4 |

| PVC + 10% Zn−Gly | 0.038 | 25.6 |

Reactivity in Aqueous Systems

This compound hydrolyzes slowly in water, releasing Zn²⁺ and glycerol. Acidic conditions accelerate decomposition:

Stability Tests :

Industrial Modifications

Low-Temperature Synthesis (EP0721444A1 ):

-

Conditions : 80–105°C with isopropanol dilution.

-

Advantages : Reduces energy costs and enables use of standard reactors.

Applications De Recherche Scientifique

Gastroprotective Effects

Glyzinc has been shown to be effective in the treatment and prevention of gastric ulcers. It acts as a gastroprotective agent, minimizing gastric ulceration and aiding in the healing process. Studies indicate that this compound is superior to conventional antacids based on calcium, magnesium, and aluminum oxides .

Case Study:

In a controlled study involving rats with induced gastric bleeding, this compound demonstrated significant protective effects on the gastric mucosa when applied dermally or administered subcutaneously. The results indicated a marked reduction in ulcer size compared to control groups .

Anti-inflammatory Properties

This compound is recognized for its anti-inflammatory effects, particularly in conditions like arthritis and psoriasis. It can be administered subcutaneously or intramuscularly, providing a slow-release depot of zinc that is less irritating than traditional zinc salts .

Clinical Findings:

In a study on Hooded rats with adjuvant arthritis, this compound application resulted in a significant reduction in swelling (59% inhibition of rear paw swelling) compared to untreated controls .

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. It has been shown to prevent bacterial growth and can achieve a 99% kill rate under specific conditions .

Data Table: Antibacterial Efficacy of this compound

| Organism | Minimum Inhibitory Concentration (mg/ml) | Time to 99% Kill (minutes) |

|---|---|---|

| Pseudomonas aeruginosa | 2.5 | 60 |

| Escherichia coli | 1.0 | 60 |

| Staphylococcus aureus | 0.5 | >120 |

| Candida albicans | 2.5 | 60 |

Zinc Supplementation

Zinc plays a crucial role in insulin secretion and signaling. This compound supplementation has been linked to improved glycemic control in individuals with zinc deficiency, suggesting its potential as an adjunct therapy for metabolic disorders .

Research Overview:

A meta-analysis indicated that zinc supplementation could significantly influence glycemic biomarkers, highlighting the importance of maintaining adequate zinc levels for metabolic health .

Formulation and Delivery Methods

This compound can be formulated into various delivery systems for enhanced absorption and efficacy:

- Topical Applications: Utilized as a rub-on powder or in gel formulations.

- Injectable Forms: Administered subcutaneously or intramuscularly for systemic effects.

- Oral Supplements: Available as powders or capsules for dietary supplementation.

Safety and Tolerability

This compound is noted for its low irritancy profile compared to other zinc formulations. Clinical trials have shown minimal adverse effects when applied dermally or injected, making it suitable for long-term use in managing chronic inflammatory conditions .

Mécanisme D'action

Le mécanisme d’action du glycérolate de zinc implique son interaction avec les molécules biologiques. Les ions zinc jouent un rôle crucial dans divers processus enzymatiques, agissant comme cofacteurs pour de nombreuses enzymes. La composante glycérolate aide à la libération contrôlée des ions zinc, améliorant ainsi leur biodisponibilité. Ce mécanisme de libération contrôlée est particulièrement bénéfique dans les applications médicales où une administration durable des ions zinc est nécessaire .

Composés similaires :

Oxyde de zinc : Couramment utilisé dans les crèmes solaires et comme catalyseur.

Gluconate de zinc : Utilisé comme complément alimentaire et dans les remèdes contre le rhume.

Acétate de zinc : Utilisé dans les pastilles pour traiter le rhume.

Comparaison :

Glycérolate de zinc c. Oxyde de zinc : Le glycérolate de zinc offre une meilleure biocompatibilité et une libération contrôlée des ions zinc, ce qui le rend plus adapté aux applications médicales.

Glycérolate de zinc c. Gluconate de zinc : Le glycérolate de zinc a une structure plus complexe, offrant des propriétés uniques telles qu’une activité antimicrobienne accrue.

Glycérolate de zinc c. Acétate de zinc : Le mécanisme de libération contrôlée du glycérolate de zinc le rend plus efficace dans les applications nécessitant une administration durable des ions zinc.

Comparaison Avec Des Composés Similaires

Zinc Oxide: Commonly used in sunscreens and as a catalyst.

Zinc Gluconate: Used as a dietary supplement and in cold remedies.

Zinc Acetate: Employed in lozenges for treating the common cold.

Comparison:

Zinc Glycerolate vs. Zinc Oxide: Zinc glycerolate offers better biocompatibility and controlled zinc ion release, making it more suitable for medical applications.

Zinc Glycerolate vs. Zinc Gluconate: Zinc glycerolate has a more complex structure, providing unique properties such as enhanced antimicrobial activity.

Zinc Glycerolate vs. Zinc Acetate: Zinc glycerolate’s controlled release mechanism makes it more effective in applications requiring sustained zinc ion delivery.

Activité Biologique

Glyzinc, also known as zinc glycinate, is a chelated compound formed from the amino acid glycine and zinc. This compound is notable for its enhanced bioavailability and potential health benefits, particularly in dietary supplementation. The biological activity of this compound is primarily attributed to its components: zinc and glycine, each contributing significantly to various physiological processes.

Composition and Properties

This compound consists of zinc ions coordinated with glycine molecules, creating a stable complex. This structure enhances the absorption of zinc in the gastrointestinal tract compared to other forms of zinc supplements. The following table summarizes key characteristics of this compound and other common zinc supplements:

| Compound Name | Composition | Unique Features |

|---|---|---|

| This compound (Zinc Glycinate) | Zinc chelate with glycine | Improved absorption and bioavailability |

| Zinc Gluconate | Zinc salt of gluconic acid | Better gastrointestinal tolerance |

| Zinc Citrate | Zinc salt of citric acid | Enhanced absorption due to organic acid chelation |

| Zinc Acetate | Zinc salt of acetic acid | Commonly used in lozenge form for cold treatment |

| Zinc Picolinate | Zinc salt of picolinic acid | Believed to have superior absorption properties |

The mechanism of action for this compound involves the release of zinc ions in a controlled manner, which enhances their bioavailability. Zinc plays a crucial role in numerous enzymatic reactions, serving as a cofactor for various enzymes involved in metabolism, immune function, and DNA synthesis. Glycine contributes to protein synthesis and acts as a neurotransmitter, further supporting metabolic processes.

Immune Function

Zinc is essential for maintaining immune system integrity. Studies indicate that zinc supplementation can enhance immune responses, particularly in individuals with deficiencies. For instance, research has shown that zinc supplementation significantly reduces fasting blood sugar (FBS), insulin levels, and HbA1c in diabetic patients, indicating its potential role in managing metabolic disorders .

Antimicrobial Properties

This compound exhibits antimicrobial activity due to the inherent properties of zinc. It has been studied for its effectiveness against various pathogens and its ability to inhibit biofilm formation. This makes it a candidate for applications in wound healing and infection control .

Glycemic Control

Recent meta-analyses have highlighted the beneficial effects of zinc on glycemic biomarkers. A systematic review revealed that zinc supplementation led to significant reductions in FBS, HOMA-IR (Homeostasis Model Assessment of Insulin Resistance), insulin levels, and HbA1c across multiple studies . These findings suggest that this compound could be an effective adjunct therapy for managing type 2 diabetes.

Case Studies

-

Study on Diabetic Patients :

- Objective : To assess the impact of zinc supplementation on glycemic control.

- Results : Participants receiving this compound showed a significant decrease in FBS (WMD: −13.58; p < 0.001) and insulin levels (SMD: −0.67; p < 0.001) compared to the control group.

- : this compound may improve glycemic control in individuals with type 2 diabetes .

-

Study on Ruminants :

- Objective : To compare the bioavailability of bis-glycinate Zn versus ZnSO4.

- Results : Lambs supplemented with this compound exhibited higher plasma Zn concentrations and improved nutrient digestibility compared to those receiving inorganic zinc sources.

- : The study suggests enhanced retention and absorption rates for this compound over traditional forms .

Research Findings

Research indicates that this compound not only improves zinc bioavailability but also enhances overall health outcomes related to metabolic functions:

- Bioavailability Studies : Comparisons between this compound and other forms like zinc gluconate have shown superior absorption rates for this compound .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties of zinc have demonstrated its potential as an antibacterial agent .

- Growth Performance in Poultry : A study on broiler chickens indicated that supplementation with zinc glycinate improved growth performance and bone mineralization .

Propriétés

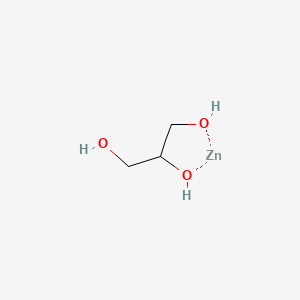

IUPAC Name |

propane-1,2,3-triol;zinc | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQZEKJTHEMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O.[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937344 | |

| Record name | Propane-1,2,3-triol--zinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-68-0 | |

| Record name | Propane-1,2,3-triol--zinc (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glyzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.